Ethyl 2-amino-6-chlorobenzoate

Descripción general

Descripción

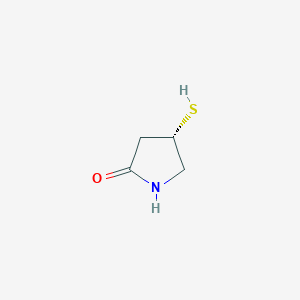

Ethyl 2-amino-6-chlorobenzoate, also known as 6-Chloro-2-aminoethanol, is a chemical compound with a molecular formula of C₆H₉ClN₂O₂. It is an organic compound that belongs to the class of amines and is an important intermediate in the synthesis of a variety of organic compounds. It can be used for a variety of purposes, such as in the production of dyes, pharmaceuticals, and agrochemicals. It is also used to synthesize other compounds, such as 6-chloro-2-aminoethanol hydrochloride and 6-chloro-2-aminoethanol sulfate.

Aplicaciones Científicas De Investigación

Solubility and Thermodynamic Studies :

- Li et al. (2017) conducted a study on the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents. This research is significant for optimizing the purification process of related compounds (Li et al., 2017).

Pharmaceutical Synthesis :

- Dong-zhi Liu (2005) worked on synthesizing N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, a key intermediate for an indole derivative, starting from 3-amino-4-chlorobenzoic acid (Liu Dong-zhi, 2005).

Chemical Synthesis Methods :

- Zhu et al. (2003) described a phosphine-catalyzed annulation process using ethyl 2-methyl-2,3-butadienoate, which has applications in the synthesis of highly functionalized compounds (Zhu et al., 2003).

Organic Thin Film and Photovoltaic Applications :

- Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which include compounds related to Ethyl 2-amino-6-chlorobenzoate, for use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Radiopharmaceutical Synthesis :

- Choi et al. (1987) developed a procedure for synthesizing [14C]flupirtine maleate, starting from 2-amino-6-chloropyridine, demonstrating the compound's relevance in radiopharmaceutical applications (Choi et al., 1987).

Cancer Research :

- Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and thiazines from a chloro compound similar to this compound and evaluated their effects on L1210 cells and P388 leukemia in mice, indicating potential in cancer research (Temple et al., 1983).

Capillary Gas Chromatography :

- Abe et al. (1996) used ethyl chloroformate for derivatizing amino acids in a method for rapid separation of enantiomeric isomers by capillary GC (Abe et al., 1996).

Corrosion Inhibition :

- Herrag et al. (2010) synthesized new diamine derivatives, which included compounds structurally related to this compound, and studied their inhibitive action against the corrosion of mild steel (Herrag et al., 2010).

Environmental Degradation Studies :

- Sharma et al. (2012) researched the degradation of chlorimuron-ethyl, a compound related to this compound, by Aspergillus niger in agricultural soil (Sharma et al., 2012).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315-H319-H335-H412, indicating that it can cause skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects. The precautionary statements are P261-P273-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, avoid release to the environment, and in case of contact with eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

ethyl 2-amino-6-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFWXUXRIMHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

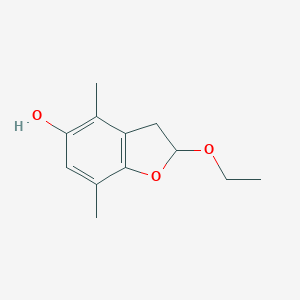

CCOC(=O)C1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569883 | |

| Record name | Ethyl 2-amino-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172217-11-7 | |

| Record name | Ethyl 2-amino-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

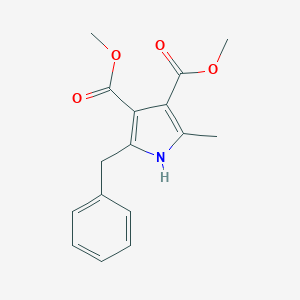

![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)

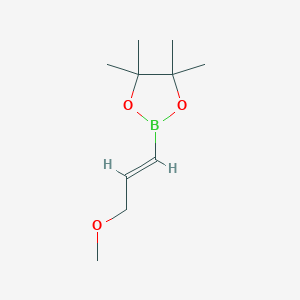

![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)

![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)

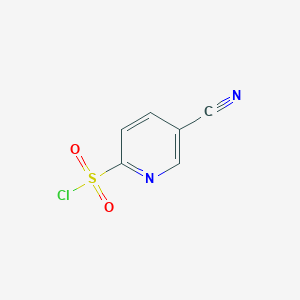

![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)